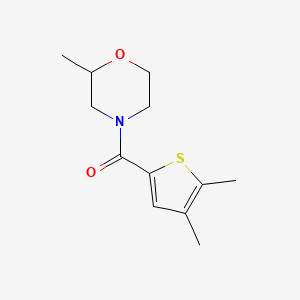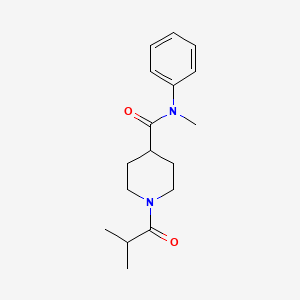
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. MPHP is a relatively new drug, and its effects on the human body are still being studied.
作用機序
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of this compound, including increased energy, euphoria, and heightened alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Prolonged use of this compound can lead to addiction, psychosis, and other negative health consequences.
実験室実験の利点と制限
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its high potency. However, its unpredictable effects on the central nervous system and the lack of long-term studies on its safety and efficacy make it a challenging substance to work with.
将来の方向性
Future research on N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide should focus on its potential therapeutic uses, such as treating depression and anxiety. Further studies should also investigate the long-term effects of this compound on the brain and the body, as well as its potential for addiction and abuse. Additionally, research should be conducted to develop safer and more effective alternatives to this compound for use in scientific studies.
In conclusion, this compound is a synthetic cathinone that has been used as a research chemical in various scientific studies. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, which leads to an increase in neurotransmitter levels in the brain. This compound has several advantages for use in lab experiments, but its unpredictable effects on the central nervous system and the lack of long-term studies on its safety and efficacy make it a challenging substance to work with. Future research should focus on its potential therapeutic uses, long-term effects, and the development of safer and more effective alternatives.
合成法
The synthesis of N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide involves the reaction of 4-piperidone hydrochloride with methylpropanoyl chloride and an amine catalyst in the presence of an organic solvent. The resulting product is then purified using chromatography.
科学的研究の応用
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide has been used as a research chemical in various scientific studies. It has been used to investigate the effects of cathinones on the brain and the potential therapeutic uses of these compounds. This compound has also been used to study the structure-activity relationship of cathinones and their effects on the central nervous system.
特性
IUPAC Name |
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)16(20)19-11-9-14(10-12-19)17(21)18(3)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQKKFLYGCRFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
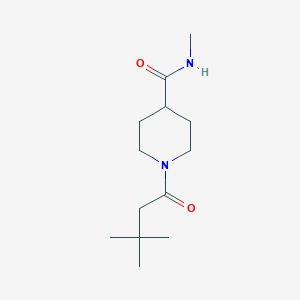

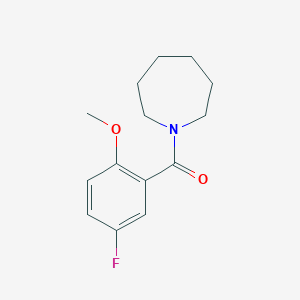
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
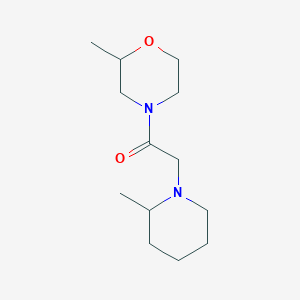
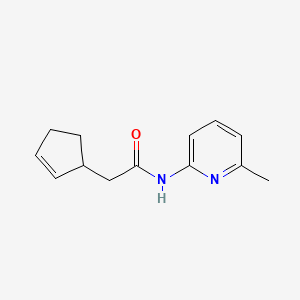
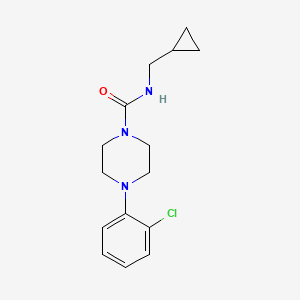
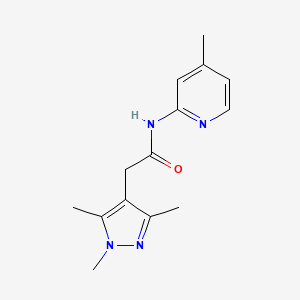
![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)

